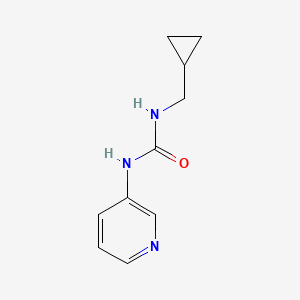

1-(Cyclopropylmethyl)-3-pyridin-3-ylurea

Description

1-(Cyclopropylmethyl)-3-pyridin-3-ylurea is a urea derivative featuring a cyclopropylmethyl group attached to one nitrogen of the urea core and a pyridin-3-yl substituent on the other nitrogen. Its molecular formula is C₁₀H₁₃N₃O, with a calculated molecular weight of 191.22 g/mol.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(12-6-8-3-4-8)13-9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDTYCKENAXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea and related urea derivatives:

Table 1: Structural and Molecular Properties

Key Observations:

- Substituent Effects: The cyclopropylmethyl group in the target compound introduces conformational rigidity, which may reduce metabolic degradation compared to the flexible butyl chain in 1-butyl-3-pyridin-3-ylurea . The pyridin-3-yl group enhances solubility relative to phenyl due to its nitrogen atom, which can participate in polar interactions. The dimethylaminopropyl substituent in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a basic tertiary amine, likely improving water solubility at acidic pH.

Lipophilicity :

- The cyclopropylmethyl group’s three-membered ring may lower logP compared to butyl, balancing lipophilicity and solubility.

Hazard Profile Comparison

Key Observations:

- Limited hazard data are available for urea derivatives in the evidence. The precautionary measures for 3-[3-(Dimethylamino)propyl]-1-phenylurea (e.g., avoiding inhalation) suggest standard handling practices for laboratory chemicals.

- For 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea, standard precautions for handling ureas (e.g., using PPE, avoiding dust formation) are recommended until toxicological studies confirm safety.

Hypothesized Pharmacological Implications

While direct research findings on the target compound are absent, structural analogs provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.